Idoxuridine I-124

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Idoxuridine I-124 is a radiolabeled compound used primarily in medical imaging and research. It is a derivative of idoxuridine, an antiviral medication that inhibits viral DNA synthesis. The addition of the radioactive isotope iodine-124 allows for the compound to be used in positron emission tomography (PET) imaging, providing detailed images of biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Idoxuridine I-124 is synthesized by incorporating iodine-124 into the idoxuridine molecule. The process typically involves the reaction of tellurium dioxide with protons in a cyclotron to produce iodine-124. This iodine-124 is then chemically bonded to idoxuridine through a series of reactions that ensure the stability and purity of the final product .

Industrial Production Methods

The industrial production of iodine-124 involves the use of high-energy cyclotrons to bombard tellurium dioxide targets with protons. The resulting iodine-124 is then separated and purified using techniques such as dry distillation. The purified iodine-124 is then used to label idoxuridine, creating this compound .

Chemical Reactions Analysis

Types of Reactions

Idoxuridine I-124 undergoes several types of chemical reactions, including:

Substitution Reactions: The incorporation of iodine-124 into the idoxuridine molecule is a substitution reaction where the iodine atom replaces a hydrogen atom.

Oxidation and Reduction Reactions: These reactions are involved in the synthesis and purification processes to ensure the stability of the compound.

Common Reagents and Conditions

Reagents: Tellurium dioxide, protons, and various solvents and catalysts used in the synthesis and purification processes.

Conditions: High-energy proton bombardment in a cyclotron, followed by chemical reactions under controlled temperatures and pressures to ensure the purity and stability of the final product

Major Products Formed

The major product formed from these reactions is this compound, a radiolabeled compound used in medical imaging and research.

Scientific Research Applications

Idoxuridine I-124 has a wide range of scientific research applications, including:

Medical Imaging: Used in PET imaging to provide detailed images of biological processes, particularly in the diagnosis and treatment of thyroid diseases.

Radiopharmaceuticals: Used in the development of radiopharmaceuticals for targeted imaging and therapy, including the labeling of monoclonal antibodies for immunoPET imaging.

Mechanism of Action

Idoxuridine I-124 acts by incorporating itself into viral DNA, replacing thymidine. This substitution inhibits the proper functioning of viral DNA polymerases and thymidylate phosphorylase, leading to the production of faulty DNA that cannot infect or destroy tissue. The radiolabeled iodine-124 allows for the tracking and imaging of the compound within the body, providing valuable information on biological processes and disease mechanisms .

Comparison with Similar Compounds

Similar Compounds

Trifluridine: Another antiviral medication used in the treatment of viral eye infections.

Acyclovir: An antiviral drug used to treat herpes simplex virus infections.

Foscarnet: An antiviral medication used to treat cytomegalovirus infections.

Uniqueness

Idoxuridine I-124 is unique due to its radiolabeled iodine-124, which allows for its use in PET imaging. This provides a significant advantage in medical imaging and research, as it enables the detailed visualization of biological processes and the tracking of the compound within the body .

Properties

CAS No. |

186803-98-5 |

|---|---|

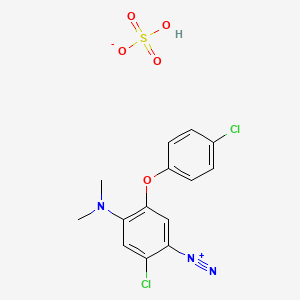

Molecular Formula |

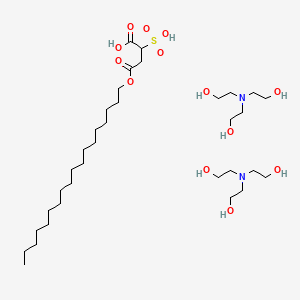

C9H11IN2O5 |

Molecular Weight |

351.10 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(124I)iodanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1/i10-3 |

InChI Key |

XQFRJNBWHJMXHO-CKISZFIQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[124I])CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)